

Application Note: Rapid Microwave-Assisted Synthesis of 2-Allyl-N-methylaniline

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Compound of Interest

Compound Name: 2-Allyl-N-methylaniline

CAS No.: 41652-73-7

Cat. No.: B3266049

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For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven guide to the synthesis of **2-Allyl-N-methylaniline**, a valuable intermediate in the development of various heterocyclic compounds. The protocol employs a two-step process commencing with the N-allylation of N-methylaniline, followed by a microwave-assisted aza-Claisen rearrangement. This method offers significant advantages over traditional thermal methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This document details the step-by-step experimental protocols, explains the underlying chemical principles, and provides essential data for successful synthesis and characterization.

Introduction: The Case for Microwave-Assisted Synthesis

2-Allylanilines are crucial building blocks in modern organic synthesis, serving as precursors to a wide range of nitrogen-containing heterocycles like indolines and quinolines, which are core

structures in many pharmaceuticals.[1] The target molecule, **2-Allyl-N-methylaniline**, is synthesized via a thermal[2][2]-sigmatropic rearrangement, specifically an aza-Claisen rearrangement, of its precursor, N-Allyl-N-methylaniline.

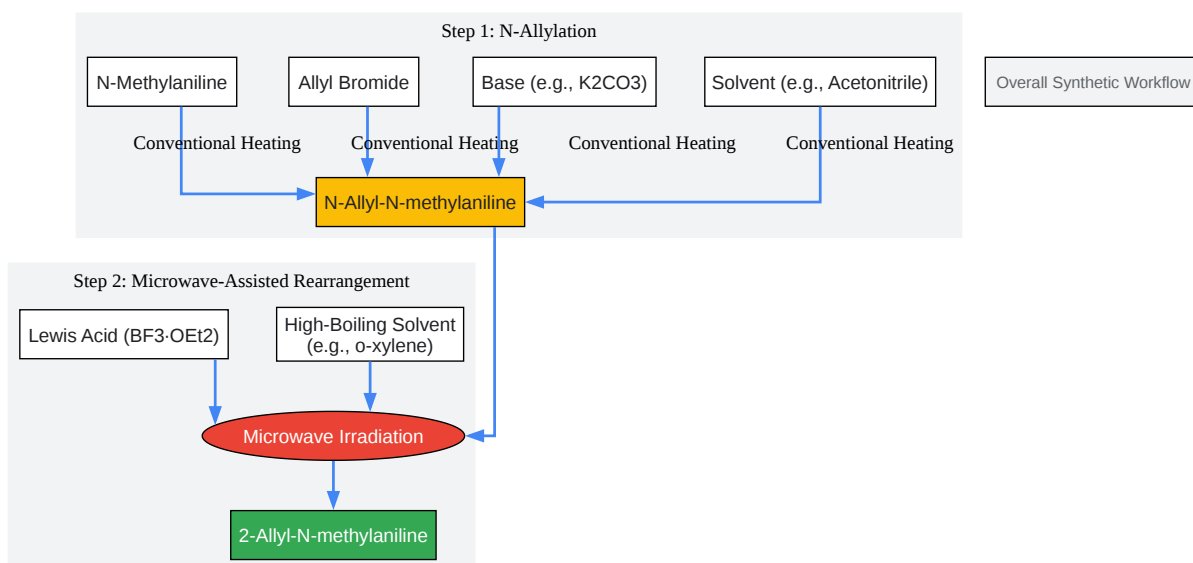
Traditionally, these rearrangements require high temperatures and prolonged reaction times.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS enables rapid, uniform heating, leading to dramatic acceleration of reaction rates.[4] This not only improves efficiency but can also minimize the formation of by-products often associated with long exposure to high temperatures.[5] In the context of the aza-Claisen rearrangement, microwave irradiation can reduce reaction times from hours to mere minutes.[6]

This guide presents a reliable, two-step protocol optimized for a laboratory setting, starting from the commercially available N-methylaniline.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages:

- Step 1: N-Allylation. Synthesis of the precursor, N-Allyl-N-methylaniline, via the reaction of N-methylaniline with allyl bromide.
- Step 2: Microwave-Assisted aza-Claisen Rearrangement. Rearrangement of N-Allyl-N-methylaniline to the final product, **2-Allyl-N-methylaniline**, using a dedicated microwave reactor.



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Caption: Overall synthetic workflow from N-methylaniline to **2-Allyl-N-methylaniline**.

Experimental Protocols

Part A: Synthesis of N-Allyl-N-methylaniline (Precursor)

This protocol is adapted from standard N-alkylation procedures for anilines.[1]

Materials:

- N-Methylaniline (10.0 mmol, 1.07 g)

- Allyl bromide (12.0 mmol, 1.45 g, 1.04 mL)
- Potassium carbonate (K_2CO_3), anhydrous (20.0 mmol, 2.76 g)
- Acetonitrile (CH_3CN), anhydrous (40 mL)
- Round-bottom flask (100 mL) with reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for workup
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (10.0 mmol), anhydrous potassium carbonate (20.0 mmol), and anhydrous acetonitrile (40 mL).
- Stir the suspension at room temperature for 10 minutes.
- Slowly add allyl bromide (12.0 mmol) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil is N-Allyl-N-methylaniline. For this synthesis, it can often be used in the next step without further purification. If necessary, it can be purified by flash column

chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Microwave-Assisted Synthesis of 2-Allyl-N-methylaniline

This protocol is based on microwave-accelerated aza-Claisen rearrangements, enhanced by a Lewis acid catalyst.^[6]

Materials:

- N-Allyl-N-methylaniline (5.0 mmol, 0.736 g)
- Boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 mmol, 0.85 g, 0.75 mL)
- o-xylene, anhydrous (10 mL)
- Microwave reactor vial (10-20 mL) with a magnetic stir bar
- Dedicated laboratory microwave reactor
- Saturated sodium bicarbonate (NaHCO₃) solution
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Equipment for column chromatography

Procedure:

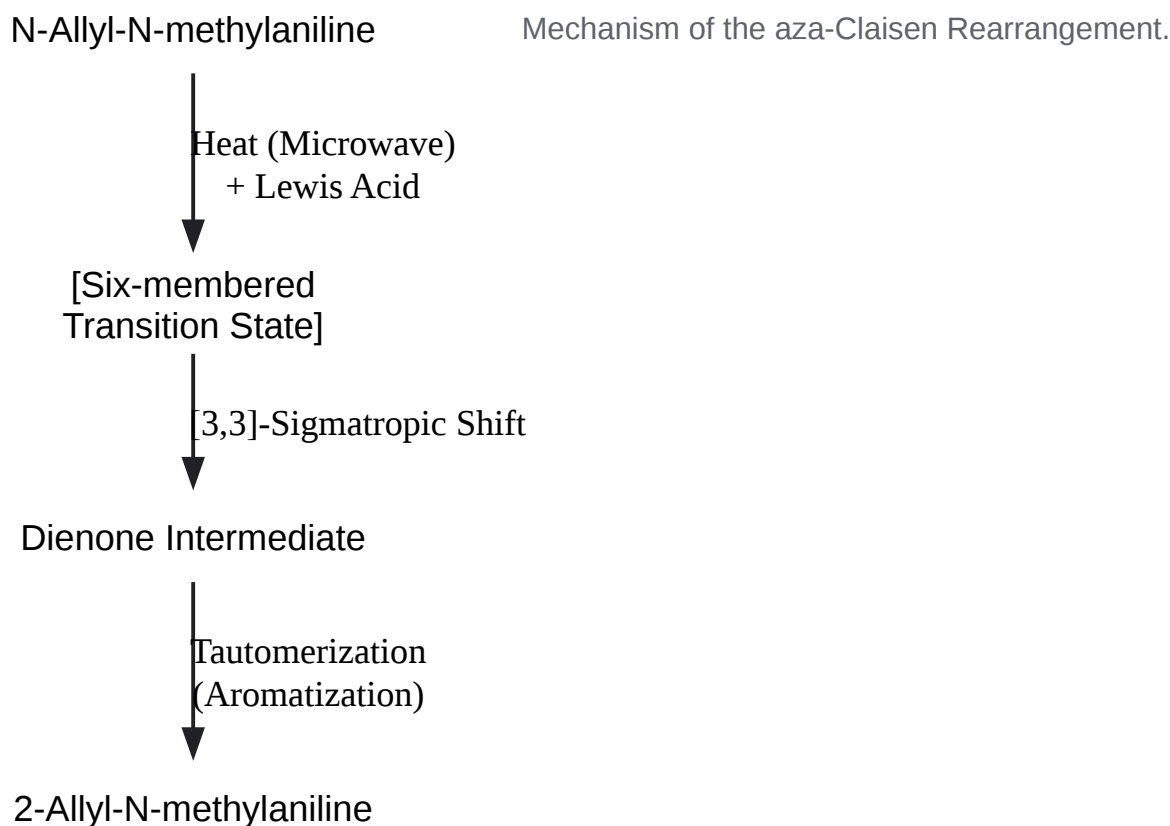
- Place N-Allyl-N-methylaniline (5.0 mmol) and a magnetic stir bar into a 10-20 mL microwave reactor vial.
- Add anhydrous o-xylene (10 mL) to the vial.
- Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood. Slowly add boron trifluoride diethyl etherate (6.0 mmol) to the stirred solution.

- Seal the vial securely with the appropriate cap.
- Place the vial in the microwave reactor cavity.
- Set the reaction parameters:
 - Temperature: 170°C
 - Hold Time: 5-15 minutes
 - Power: Start with a dynamic power setting that targets the set temperature. Maximum power may be around 200-300 W, but this is instrument-dependent. It is crucial to use the temperature control feature of the microwave reactor.
 - Stirring: Set to high.
- Run the microwave program.
- After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.
- Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 25 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 98:2) to yield pure **2-Allyl-N-methylaniline**.

Mechanism: The Aza-Claisen Rearrangement

The core of this synthesis is the aza-Claisen rearrangement, a [2][2]-sigmatropic rearrangement. In this concerted pericyclic reaction, the N-allyl group undergoes a rearrangement where the allyl group migrates from the nitrogen atom to the ortho position of

the aromatic ring. The reaction proceeds through a cyclic, six-membered transition state. The use of a Lewis acid like $\text{BF}_3 \cdot \text{OEt}_2$ coordinates to the nitrogen atom, which facilitates the rearrangement by increasing the positive charge on the nitrogen and promoting the bond reorganization. Microwave irradiation provides the necessary thermal energy rapidly and efficiently to overcome the activation energy barrier of this process.[6]



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Caption: Mechanism of the aza-Claisen Rearrangement.

Data Summary & Optimization

The efficiency of the microwave-assisted aza-Claisen rearrangement is highly dependent on the reaction conditions. The following table summarizes typical parameters.

| Parameter | Condition | Rationale / Comment |
|-------------|---|---|
| Solvent | <i>o</i> -xylene, NMP, or other high-boiling polar aprotic solvents | High boiling point is necessary for the reaction temperature. Polar solvents absorb microwave energy efficiently. |
| Catalyst | BF ₃ ·OEt ₂ , Bi(OTf) ₃ | Lewis acids accelerate the rearrangement, allowing for lower temperatures and shorter times. |
| Temperature | 170 - 220 °C | Optimal temperature balances reaction rate and potential for decomposition. |
| Time | 5 - 30 minutes | Significantly reduced from hours required for conventional heating.[6] |
| Yield | Moderate to Good | Yields are dependent on the specific substrate and optimization of conditions. |

Product Validation & Characterization

The identity and purity of the synthesized **2-Allyl-N-methylaniline** should be confirmed by standard analytical techniques.

- TLC: Monitor reaction progress and purity of column fractions.
- NMR Spectroscopy: Confirm the structure of the final product.
 - ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons (with a characteristic pattern for ortho-disubstitution), a singlet for the N-CH₃ protons, and signals for the allyl group protons (-CH₂-, -CH=, =CH₂).
 - ¹³C NMR (101 MHz, CDCl₃): Expected signals for the aromatic carbons, the N-CH₃ carbon, and the three distinct carbons of the allyl group.

- IR Spectroscopy: Characteristic peaks for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-N stretching.
- Mass Spectrometry: To confirm the molecular weight (Expected [M]⁺ for C₁₀H₁₃N: 147.22).

Safety Precautions

- Microwave Reactor: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.^[7] Domestic microwave ovens are not safe for this purpose.^[7] Always ensure the reaction vessel is not sealed if there is a potential for significant pressure buildup beyond the vessel's rating.^[8] Do not leave reactions unattended.^[8]
- Reagents:
 - Allyl bromide is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.
 - BF₃·OEt₂ is corrosive, toxic, and reacts violently with water.^[9] It should be handled with extreme care in a fume hood using dry glassware and syringes.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|--------------------------|--|--|
| Low or No Conversion | Insufficient temperature or time. | Increase reaction temperature or time. Ensure the microwave is delivering power correctly. |
| Inactive catalyst. | Use a fresh bottle of $\text{BF}_3 \cdot \text{OEt}_2$. | |
| Formation of By-products | Temperature too high or reaction time too long. | Reduce the reaction temperature or time. |
| Presence of water. | Ensure all glassware and solvents are anhydrous. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography (e.g., use a shallower gradient). |

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